5-Bromo-3-chloro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-iodopyridine is a halogenated pyridine derivative. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 2-iodopyridine, bromination and chlorination can be carried out using bromine and chlorine sources under controlled conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. The use of catalysts and specific halogenating agents can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace halogen atoms.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in Suzuki-Miyaura and Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, which are important intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Bromo-3-chloro-2-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-iodopyridine depends on its specific application. In coupling reactions, it acts as a halogenated substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst. These steps facilitate the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-5-chloro-2-iodopyridine
- 5-Bromo-2-iodopyridine
Uniqueness
5-Bromo-3-chloro-2-iodopyridine is unique due to the presence of three different halogen atoms in the pyridine ring. This unique halogenation pattern allows for selective functionalization and diverse reactivity compared to other halogenated pyridines .
Properties
IUPAC Name |
5-bromo-3-chloro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBUQHJEVJSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159186-43-2 |
Source
|
Record name | 5-bromo-3-chloro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.